

The Effect of T2AA on Cell Cycle Progression: A

Technical Guide

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Compound of Interest		
Compound Name:	T2AA	
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Abstract

T2 amino alcohol (**T2AA**) is a novel small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a central scaffold protein in DNA replication and repair. By disrupting the interaction between PCNA and its partner proteins containing a PCNA-interacting protein (PIP) box, **T2AA** effectively stalls DNA replication forks, leading to cell cycle arrest and the induction of apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying **T2AA**'s effect on cell cycle progression, detailed experimental protocols for its study, and a summary of its quantitative effects on cell cycle distribution.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of the genome. Proliferating Cell Nuclear Antigen (PCNA) plays a crucial role in this process by acting as a sliding clamp that encircles DNA and recruits a plethora of proteins involved in DNA synthesis, repair, and cell cycle control. The interaction between PCNA and its binding partners is primarily mediated through a conserved motif known as the PIP-box. The small molecule T2 amino alcohol (T2AA) was designed as an inhibitor that specifically targets this interaction. By competitively binding to the PIP-box binding pocket on PCNA, T2AA displaces essential proteins from the DNA replication and repair machinery, thereby inducing a state of replication stress. This guide will explore the downstream consequences of T2AA-mediated PCNA inhibition on cell cycle progression.



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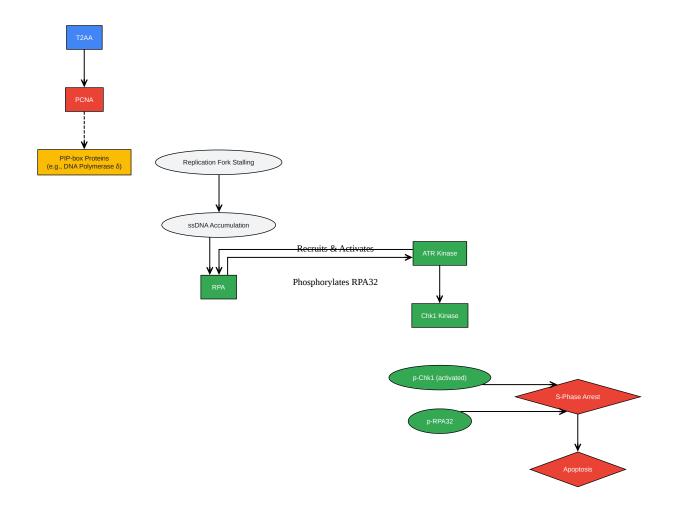
Mechanism of Action: T2AA-Induced Cell Cycle Arrest

T2AA's primary mechanism of action is the disruption of PCNA-protein interactions, which leads to the stalling of DNA replication forks. This replication stress triggers a DNA damage response (DDR), resulting in the activation of checkpoint kinases and subsequent cell cycle arrest, primarily in the S-phase.

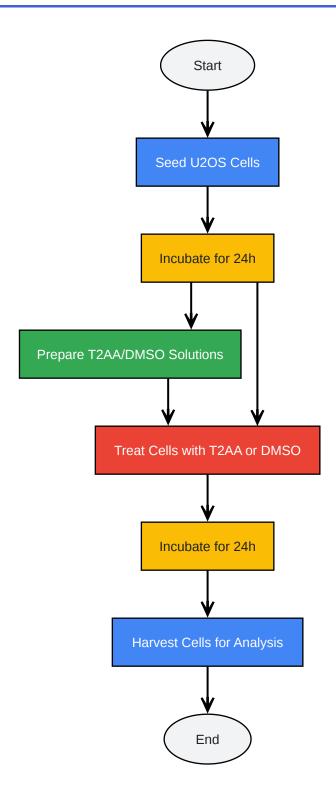
T2AA-PCNA Signaling Pathway

The inhibition of PCNA by **T2AA** initiates a signaling cascade that culminates in cell cycle arrest. This pathway involves the activation of the ATR-Chk1 signaling axis, a key regulator of the intra-S-phase checkpoint.









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